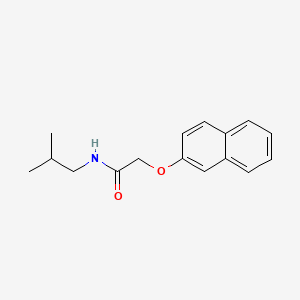

N-isobutyl-2-(2-naphthyloxy)acetamide

説明

N-Isobutyl-2-(2-naphthyloxy)acetamide is a synthetic acetamide derivative characterized by an acetamide backbone substituted with an isobutyl group on the nitrogen atom and a 2-naphthyloxy group on the adjacent carbon (Figure 1). These structural features suggest applications in medicinal chemistry, particularly in targeting hydrophobic binding pockets or modulating pharmacokinetic properties such as metabolic stability and membrane permeability.

特性

IUPAC Name |

N-(2-methylpropyl)-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-12(2)10-17-16(18)11-19-15-8-7-13-5-3-4-6-14(13)9-15/h3-9,12H,10-11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXNXBHAKWXLAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)COC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-2-(2-naphthyloxy)acetamide typically involves the reaction of 2-naphthol with isobutylamine and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Formation of 2-naphthyloxyacetic acid: 2-naphthol reacts with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-naphthyloxyacetic acid.

Amidation: The 2-naphthyloxyacetic acid is then reacted with isobutylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form N-isobutyl-2-(2-naphthyloxy)acetamide.

Industrial Production Methods

Industrial production of N-isobutyl-2-(2-naphthyloxy)acetamide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

N-isobutyl-2-(2-naphthyloxy)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Derivatives with different functional groups replacing the naphthyloxy group

科学的研究の応用

Scientific Research Applications

The applications of N-isobutyl-2-(2-naphthyloxy)acetamide can be categorized into several key areas:

Chemistry

- Building Block for Organic Synthesis : This compound serves as a significant building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

- Reagent in Chemical Reactions : It is utilized in various chemical reactions, including oxidation and reduction processes.

Biology

- Biological Activity Investigation : N-isobutyl-2-(2-naphthyloxy)acetamide has been explored for its potential biological activities, particularly in antimicrobial and anticancer research.

- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase (COX), which are crucial for the synthesis of pro-inflammatory mediators.

Medicine

- Therapeutic Potential : Research indicates that this compound may have therapeutic effects, particularly as a sigma-1 receptor antagonist, which can modulate pain relief and anti-inflammatory responses.

- Lead Compound in Drug Discovery : Its unique properties make it a candidate for further exploration in drug development targeting various diseases.

Industry

- Development of Specialty Chemicals : N-isobutyl-2-(2-naphthyloxy)acetamide is employed in the formulation of specialty chemicals and materials, enhancing product performance across various applications.

Biological Activities

N-isobutyl-2-(2-naphthyloxy)acetamide has been studied for several biological activities:

Anti-inflammatory Effects

Research has demonstrated that this compound significantly reduces markers of inflammation, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), particularly in models of arthritis.

Antimicrobial Properties

Preliminary studies indicate that derivatives of N-isobutyl-2-(2-naphthyloxy)acetamide exhibit antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, it demonstrated significant anti-proliferative effects against human breast cancer cells (MCF-7).

Case Studies

-

Anti-inflammatory Study :

- In a study involving adjuvant-induced arthritis in Sprague Dawley rats, doses of 5 mg/kg and 10 mg/kg were administered. Results indicated a significant reduction in paw edema and serum levels of inflammatory cytokines compared to control groups.

-

Enzyme Activity Assessment :

- The compound's ability to inhibit COX enzymes was assessed through various assays measuring prostaglandin production, demonstrating a dose-dependent response.

-

Anticancer Evaluation :

- A recent study evaluated the effects of N-isobutyl-2-(2-naphthyloxy)acetamide on human breast cancer cells (MCF-7), revealing significant induction of apoptosis through caspase activation pathways.

作用機序

The mechanism of action of N-isobutyl-2-(2-naphthyloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

The following analysis compares N-isobutyl-2-(2-naphthyloxy)acetamide with structurally related acetamide derivatives, emphasizing substituent effects on physicochemical and functional properties.

Structural and Functional Group Analysis

Key Observations :

- Substituent Effects : The chloro group in 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is electron-withdrawing, likely increasing reactivity toward nucleophilic substitution, whereas the naphthyloxy group’s steric bulk may hinder such reactions .

- Bioactivity Trends : Pyrrole-based acetamides demonstrate antitumor activity, attributed to their ability to intercalate DNA or inhibit enzymes like topoisomerases . The target compound’s naphthyloxy group could similarly interact with hydrophobic enzyme pockets but with distinct selectivity due to its larger aromatic surface.

Physicochemical Properties

- Metabolic Stability : The ether linkage in the naphthyloxy group may confer resistance to oxidative metabolism relative to esters or amides in other analogs .

生物活性

N-isobutyl-2-(2-naphthyloxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, receptor interaction, and therapeutic applications.

Chemical Structure and Properties

N-isobutyl-2-(2-naphthyloxy)acetamide is characterized by its unique chemical structure, which includes an isobutyl group and a naphthyloxy moiety. This configuration not only influences its chemical reactivity but also its biological interactions. The compound can be synthesized through various organic reactions, leading to derivatives that may exhibit different biological profiles.

The primary mechanism of action for N-isobutyl-2-(2-naphthyloxy)acetamide involves its interaction with specific molecular targets. Research indicates that it acts as a sigma-1 receptor antagonist , which modulates various cellular pathways associated with pain relief and anti-inflammatory responses. This interaction can lead to significant therapeutic effects, particularly in conditions related to inflammation and pain management.

Biological Activities

The compound has been investigated for several biological activities:

- Enzyme Inhibition : N-isobutyl-2-(2-naphthyloxy)acetamide has shown potential in inhibiting key enzymes involved in inflammatory processes. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators like prostaglandins .

- Anti-inflammatory Effects : Studies have demonstrated that this compound can significantly reduce markers of inflammation, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in experimental models of arthritis .

- Antidiabetic Potential : Preliminary studies suggest that derivatives of this compound may enhance insulin sensitivity and modulate glucose metabolism through interactions with peroxisome proliferator-activated receptors (PPARs) .

1. Anti-inflammatory Study

In a study involving adjuvant-induced arthritis in Sprague Dawley rats, N-isobutyl-2-(2-naphthyloxy)acetamide was administered at doses of 5 mg/kg and 10 mg/kg. Results indicated a significant reduction in paw edema and serum levels of inflammatory cytokines compared to control groups .

2. Enzyme Activity

Research has highlighted the compound's ability to inhibit COX enzymes effectively. The inhibition was assessed through various assays measuring the production of prostaglandins, demonstrating a dose-dependent response .

Comparative Analysis

To better understand the uniqueness of N-isobutyl-2-(2-naphthyloxy)acetamide, it is useful to compare it with similar compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| N-(2-hydroxy phenyl) acetamide | COX inhibition | Anti-inflammatory |

| N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide | Sigma-1 receptor antagonist | Pain relief |

| 2-(1-naphthyloxy)acetamide | Non-specific interactions | Moderate anti-inflammatory effects |

This table illustrates how N-isobutyl-2-(2-naphthyloxy)acetamide stands out due to its specific sigma-1 receptor antagonism, potentially offering enhanced therapeutic benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。